molecular formula C12H17NO B2486614 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2153920-87-5

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2486614
CAS No.: 2153920-87-5
M. Wt: 191.274
InChI Key: KHVBBKUVVDEHKC-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is an organic compound with the molecular formula C12H17NO This compound is characterized by a cyclobutanol ring substituted with a 2,5-dimethylphenylamino group

Scientific Research Applications

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with cyclobutanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the cyclobutanol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted cyclobutanols, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol
  • 2-[(2,6-Dimethylphenyl)amino]cyclobutan-1-ol
  • 2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol

Uniqueness

2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.

Properties

IUPAC Name

2-(2,5-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-9(2)11(7-8)13-10-5-6-12(10)14/h3-4,7,10,12-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBBKUVVDEHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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